molecular formula C11H14FN B599121 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203685-22-6

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B599121
CAS RN: 1203685-22-6
M. Wt: 179.238
InChI Key: YSFMMYRGACQSHQ-UHFFFAOYSA-N
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Description

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203682-76-1 . It has a molecular weight of 215.7 .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI Code for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

  • Interaction with Lysozyme and Cytotoxicity Assessment : Hemalatha et al. (2016) investigated the interaction of a related compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme. Their study involved various spectrophotometric studies and molecular docking, highlighting the importance of fluorine in these interactions. Additionally, the cytotoxicity of this compound was evaluated using HeLa cancer cells (Hemalatha et al., 2016).

  • Potential for Treating Autoimmune Diseases : Kono et al. (2018) described the discovery of a compound, TAK-828F, which possesses a structure including 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl, a moiety similar to 7-Fluoro-4,4-dimethyl-tetrahydroisoquinoline. This compound exhibited robust inhibition of IL-17A cytokine expression and reduced clinical symptoms in a mouse model of autoimmune diseases (Kono et al., 2018).

  • Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) studied a compound with a structure similar to 7-Fluoro-4,4-dimethyl-tetrahydroisoquinoline for its analgesic and anti-inflammatory effects. The compound demonstrated a pronounced anti-inflammatory effect, significantly greater than diclofenac sodium, and showed potential as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Synthesis and Potential as CNS Drug Candidates : Hargitai et al. (2018) outlined a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a closely related compound. They highlighted its use as a building block in synthesizing potential central nervous system drug candidates (Hargitai et al., 2018).

  • Role in Medicinal Chemistry and Drug Development : Other studies have explored various medicinal chemistry applications of tetrahydroisoquinoline derivatives, including their roles in targeting specific receptors, acting as inhibitors, and their potential use in treating diseases like Parkinson's (Various authors).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFMMYRGACQSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745172
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1203685-22-6
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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